N-allyl-2-(naphthalen-1-yloxy)acetamide
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Overview
Description
N-allyl-2-(naphthalen-1-yloxy)acetamide is a chemical compound with the molecular formula C14H15NO2. It is used in various scientific research applications due to its unique properties. This compound is valuable in fields such as drug discovery, material synthesis, and organic chemistry investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(naphthalen-1-yloxy)acetamide typically involves the reaction of naphthalen-1-ol with allyl bromide to form an allyl ether. This intermediate is then reacted with chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of naphthalen-1-yloxy acetic acid derivatives.
Reduction: Formation of N-allyl-2-(naphthalen-1-yloxy)ethylamine.
Substitution: Formation of substituted acetamides with various functional groups.
Scientific Research Applications
N-allyl-2-(naphthalen-1-yloxy)acetamide is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-allyl-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(naphthalen-1-yloxy)ethyl)acetamide
- N-allyl-2-(naphthalen-2-yloxy)acetamide
- N-allyl-2-(phenoxy)acetamide
Uniqueness
N-allyl-2-(naphthalen-1-yloxy)acetamide is unique due to its specific structural features, such as the naphthalen-1-yloxy group and the allyl substituent. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-10-16-15(17)11-18-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWTZEOVAWFJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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